![molecular formula C17H25N7O2 B177043 N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine CAS No. 326914-05-0](/img/structure/B177043.png)
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine, commonly known as MTT, is a yellowish crystalline substance. It is widely used in scientific research as a colorimetric assay for measuring the viability of cells in culture. MTT is a tetrazolium salt that is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the culture. The MTT assay is a simple and sensitive method for quantifying cell viability and is widely used in various fields such as cancer research, drug discovery, and toxicology.
Wirkmechanismus
MTT is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cells and is proportional to the number of viable cells in the culture. The formazan product is insoluble in water and can be solubilized with a detergent such as dimethyl sulfoxide (DMSO). The amount of formazan produced can be quantified by measuring the absorbance at 570 nm using a spectrophotometer.
Biochemical and physiological effects:
MTT is a tetrazolium salt that is relatively non-toxic to cells. It does not interfere with cellular metabolism or cause significant changes in gene expression. However, the reduction of MTT by mitochondrial enzymes can affect mitochondrial function and alter cellular metabolism. The use of MTT as a cell viability assay should be carefully considered, and alternative assays such as the ATP assay or the resazurin assay should be used when mitochondrial function is of concern.
Vorteile Und Einschränkungen Für Laborexperimente
The MTT assay is a simple and sensitive method for quantifying cell viability. It is relatively inexpensive and can be carried out in a laboratory setting. The assay is also compatible with a wide range of cell types and can be used to measure cell viability in both adherent and suspension cultures. However, the MTT assay has some limitations. The assay is not suitable for high-throughput screening as it requires a spectrophotometer to measure the absorbance at 570 nm. The assay is also sensitive to the pH of the culture medium and can give inconsistent results if the pH is not tightly controlled.
Zukünftige Richtungen
The MTT assay has been widely used in scientific research, but there are still some limitations that need to be addressed. One area of future research is the development of alternative assays that are more suitable for high-throughput screening. Another area of research is the development of MTT analogs that are more sensitive and specific to certain cell types. Finally, there is a need to better understand the mechanism of action of MTT and its effects on mitochondrial function.
Synthesemethoden
MTT can be synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-nitroaniline in the presence of tetraethylammonium chloride and triethylamine. The reaction yields MTT as a yellowish solid with a purity of over 99%. The synthesis of MTT is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The MTT assay is widely used in scientific research to measure cell viability. It is a simple and reliable method that can be used to screen for potential anticancer drugs, assess drug toxicity, and evaluate the effects of environmental toxins on cells. The MTT assay is also used in microbiology to measure the susceptibility of bacteria and fungi to antimicrobial agents.
Eigenschaften
CAS-Nummer |
326914-05-0 |
|---|---|
Produktname |
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine |
Molekularformel |
C17H25N7O2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21) |
InChI-Schlüssel |
BTLPXFFYNJUWKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
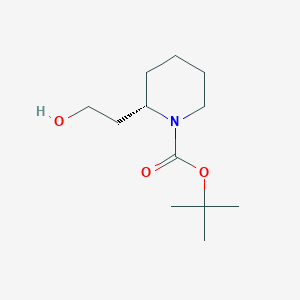
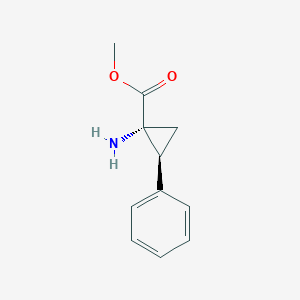

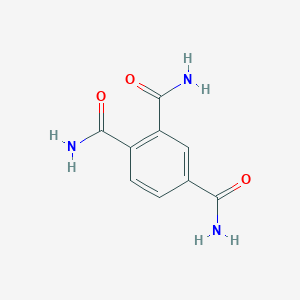
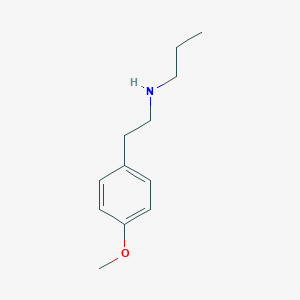
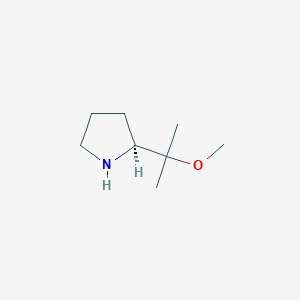
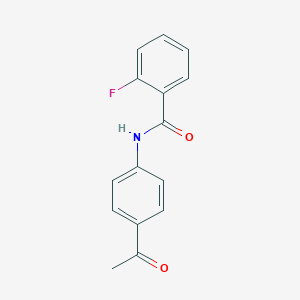
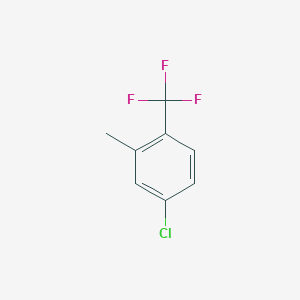
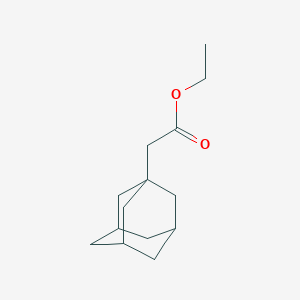
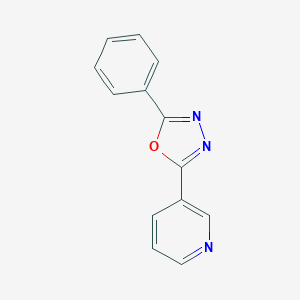
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
